![molecular formula C7H9BO5S B1386668 4-(Methylsulfonyloxy)phenylboronic acid CAS No. 957035-04-0](/img/structure/B1386668.png)
4-(Methylsulfonyloxy)phenylboronic acid
Overview
Description
4-(Methylsulfonyloxy)phenylboronic acid is a boronic acid derivative with the formula C7H9BO5S . It is often found as a white crystalline powder or solid that is soluble in polar solvents such as water and methanol . This compound contains a boron atom attached to a phenyl ring and a methylsulfonyloxy group .
Molecular Structure Analysis
The molecular formula of 4-(Methylsulfonyloxy)phenylboronic acid is C7H9BO5S . The average mass is 216.019 Da and the monoisotopic mass is 216.026367 Da .Chemical Reactions Analysis
4-(Methanesulfonyl)phenylboronic acid may be used as a reagent for sequential Suzuki cross-coupling reactions, copper-catalyzed oxidative trifluoromethylthiolation of aryl boronic acids, and directed metalation and regioselective functionalization of 3-bromofuran and related heterocycles .Physical And Chemical Properties Analysis
The density of 4-(Methylsulfonyloxy)phenylboronic acid is approximately 1.4±0.1 g/cm3. It has a boiling point of 433.3±51.0 °C at 760 mmHg. The compound has a vapor pressure of 0.0±1.1 mmHg at 25°C and an enthalpy of vaporization of 72.6±3.0 kJ/mol .Scientific Research Applications
Sequential Suzuki Cross-Coupling Reactions
This compound serves as a reagent in sequential Suzuki cross-coupling reactions. These reactions are important for constructing poly-aryl compounds with diverse applications, ranging from materials science to drug development .
Copper-Catalyzed Oxidative Trifluoromethylthiolation
4-(Methylsulfonyloxy)phenylboronic acid: is used in copper-catalyzed oxidative trifluoromethylthiolation of aryl boronic acids . This reaction introduces trifluoromethylthiol (-SCF₃) groups into molecules, which can significantly alter their chemical and biological properties.
Safety and Hazards
Mechanism of Action
Target of Action
It is primarily used as a research tool, suggesting that its targets may vary depending on the specific research context.
Mode of Action
The exact mode of action of 4-(Methylsulfonyloxy)phenylboronic acid remains unclear. The strategic placement of the boronic acid group allows for directed metalation of aromatic compounds. This compound may play a role in the Suzuki-Miyaura cross-coupling reactions, a cornerstone of organic synthesis .
Biochemical Pathways
It is known to participate in suzuki-miyaura cross-coupling reactions , which are key in the formation of carbon-carbon bonds between a boronic acid and a variety of organic halides .
Result of Action
Studies suggest it may play a role in inhibiting cancer cell growth.
Action Environment
properties
IUPAC Name |
(4-methylsulfonyloxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO5S/c1-14(11,12)13-7-4-2-6(3-5-7)8(9)10/h2-5,9-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCARLQIMSVDSQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OS(=O)(=O)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30656892 | |
Record name | {4-[(Methanesulfonyl)oxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30656892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylsulfonyloxy)phenylboronic acid | |
CAS RN |
957035-04-0 | |
Record name | {4-[(Methanesulfonyl)oxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30656892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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